N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

HDAC6 inhibition Epigenetics Cancer therapeutics

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide (CAS 898416-46-1) is a synthetic oxalamide derivative identified as Compound I-21 in patent WO2021067859. It functions as a potent inhibitor of histone deacetylase 6 (HDAC6), a class IIb deacetylase implicated in cancer, neurodegeneration, and inflammation.

Molecular Formula C24H25N3O4
Molecular Weight 419.481
CAS No. 898416-46-1
Cat. No. B2409624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
CAS898416-46-1
Molecular FormulaC24H25N3O4
Molecular Weight419.481
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C24H25N3O4/c1-16-9-10-21(30-2)18(14-16)26-24(29)23(28)25-15-20(22-8-5-13-31-22)27-12-11-17-6-3-4-7-19(17)27/h3-10,13-14,20H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
InChIKeyFBQRIIWWSPLYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide (CAS 898416-46-1): A Sub-Nanomolar HDAC6 Inhibitor for Targeted Epigenetic Research


N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide (CAS 898416-46-1) is a synthetic oxalamide derivative identified as Compound I-21 in patent WO2021067859 [1]. It functions as a potent inhibitor of histone deacetylase 6 (HDAC6), a class IIb deacetylase implicated in cancer, neurodegeneration, and inflammation [2]. In a recombinant HDAC-Glo biochemical assay, the compound exhibits an IC50 of 0.601 nM against HDAC6, situating it among the high-potency tier of HDAC6-targeting small molecules within its patent series [1].

Why N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide Cannot Be Substituted by Generic Oxalamide Analogs


Oxalamide-based HDAC6 inhibitors are not functionally interchangeable. The target compound (WO2021067859, Compound I-21) incorporates a distinct furan-indoline ethyl linker and a 2-methoxy-5-methylphenyl cap group, a structural combination absent from clinically precedented HDAC6 inhibitors such as Nexturastat A (aryl urea) or Tubacin (peptide-like). Even within the same patent series, structurally similar analogs diverge in potency by over 2-fold (e.g., I-8B: 0.275 nM vs I-26A: 4.57 nM) [1]. Procurement of a non-identical oxalamide—particularly one lacking the specific substitution pattern—cannot guarantee equivalent HDAC6 engagement in enzymatic or cellular assays, risking irreproducible target modulation and wasted experimental resources.

Quantitative Differentiation Evidence for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide


Head-to-Head HDAC6 Biochemical Potency Within the WO2021067859 Patent Series

In a head-to-head recombinant HDAC6 enzymatic assay (HDAC-Glo, luminescent substrate) conducted under identical conditions for all compounds in patent WO2021067859, the target compound (I-21) demonstrates an IC50 of 0.601 nM. This represents a 7.6-fold improvement in potency over the least potent analog in the same series (I-26A, IC50 = 4.57 nM) and a 2.2-fold differential from the most potent analog (I-8B, IC50 = 0.275 nM) [1]. The 0.326 nM potency gap between I-21 and I-8B is experimentally significant and likely attributable to the 2-methoxy-5-methylphenyl cap substitution.

HDAC6 inhibition Epigenetics Cancer therapeutics

Cross-Study Potency Comparison with Nexturastat A, a Benchmark Selective HDAC6 Inhibitor

The target compound (I-21, IC50 = 0.601 nM) exhibits approximately 8.4-fold greater biochemical potency against recombinant HDAC6 compared to Nexturastat A (IC50 = 5.02 ± 0.60 nM), a widely cited benchmark for selective HDAC6 inhibition [1][2]. Both measurements derive from cell-free enzymatic assays, although assay formats differ (HDAC-Glo luminescent assay for I-21 vs. fluorogenic assay for Nexturastat A). The sub-nanomolar potency of I-21 positions it in a rare tier of HDAC6 inhibitors, exceeding Nexturastat A by nearly an order of magnitude.

HDAC6 selectivity Epigenetic tool compounds Oncology

Differentiation from Tubacin: Distinct Chemical Scaffold with Comparable HDAC6 Potency

Tubacin, one of the earliest selective HDAC6 inhibitors, exhibits an IC50 of approximately 4 nM in cell-free assays [1]. The target compound I-21 (IC50 = 0.601 nM) is approximately 6.7-fold more potent than Tubacin, while also belonging to a structurally distinct oxalamide chemotype rather than Tubacin's peptide-like scaffold. This scaffold divergence is relevant because oxalamides and peptide-derived inhibitors may differ in metabolic stability, cell permeability, and off-target profiles—properties that cannot be assumed equivalent despite targeting the same enzyme.

HDAC6 chemotype comparison Tool compound selection Chemical biology

Structural Differentiation from Generic Oxalamide Analogs: The 2-Methoxy-5-Methylphenyl Cap Motif

The 2-methoxy-5-methylphenyl substitution on the N2 oxalamide position is a key structural differentiator from closely related analogs such as N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide (CAS 898458-46-3) and N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide . These analogs share the same furan-indoline-ethyl core but differ in the aryl cap group. The ortho-methoxy and para-methyl substituents on the target compound create a unique steric and electronic environment at the HDAC6 surface recognition site, a feature not replicated by single-substituent (4-methoxy or m-tolyl) variants. While direct comparative HDAC6 IC50 data for these specific analogs are not available in the same assay, the SAR principle is well established: subtle cap group modifications in HDAC6 inhibitors can produce order-of-magnitude potency shifts [1].

Oxalamide SAR Cap group engineering HDAC6 pharmacophore

Optimal Application Scenarios for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in Research and Discovery


High-Sensitivity HDAC6 Biochemical Screening and SAR Campaigns

The sub-nanomolar HDAC6 IC50 (0.601 nM) [1] positions this compound as a high-sensitivity probe for biochemical assays requiring detection of subtle changes in HDAC6 activity. Its potency within the WO2021067859 series makes it a valuable reference point for SAR studies exploring the impact of oxalamide cap group modifications on HDAC6 engagement. Researchers should use this compound as a benchmark when testing novel analogs, as the 2-methoxy-5-methylphenyl substitution represents a defined potency anchor (7.6-fold above the weakest series member, 2.2-fold below the strongest).

Differentiated Chemical Probe for HDAC6-Dependent Cellular Phenotypes

For cellular assays investigating HDAC6-dependent processes (e.g., α-tubulin acetylation, aggresome formation, cell migration), this compound offers a structurally distinct oxalamide chemotype compared to widely used probe compounds such as Tubacin (peptide-like) or Nexturastat A (aryl urea) [1]. Using I-21 alongside these chemically divergent inhibitors can help deconvolute whether an observed phenotype arises specifically from HDAC6 catalytic inhibition (target engagement conserved across chemotypes) or from scaffold-dependent off-target effects (phenotype seen with only one chemotype).

Procurement for Patent-Landscape and Freedom-to-Operate Analysis

As Compound I-21 in WO2021067859 [1], this molecule is explicitly claimed within the 5-fluoronicotinamide derivative patent family. Organizations conducting freedom-to-operate assessments or seeking to differentiate proprietary HDAC6 inhibitor programs from existing IP will find this compound structurally informative. Procuring an authentic sample ensures that comparative data generated in-house accurately reflects the patented composition of matter, which is essential for valid patent circumvention strategies.

Reference Standard for Oxalamide-Based HDAC6 Inhibitor Development

The oxalamide scaffold represents a less-explored chemotype for HDAC6 inhibition compared to hydroxamic acids or benzamides. This compound serves as a characterized reference standard for laboratories developing next-generation oxalamide-based HDAC6 inhibitors. Its well-defined potency (0.601 nM in HDAC-Glo assay) [1] and unambiguous structural identity (confirmed SMILES: O=C(NC1=C(OC)C=CC(C)=C1)C(NCC(N2CCC3=C2C=CC=C3)C4=CC=CO4)=O) provide a reproducible benchmark for validating new synthetic routes, analytical methods, and biological assays in the oxalamide inhibitor space.

Quote Request

Request a Quote for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.